![molecular formula C19H20N4O2 B2559873 N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 1049145-71-2](/img/structure/B2559873.png)
N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a methoxyphenyl group, and a 1,2,3-triazole ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the 1,2,3-triazole ring, the benzamide group, and the methoxyphenyl group could confer specific properties to the compound .科学的研究の応用
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety within this compound has been associated with significant biological activities . Researchers have explored its potential as a scaffold for drug design. By modifying the substituents on the triazole ring, scientists can fine-tune the compound’s pharmacological properties. Additionally, the metabolic and thermal stability of 1,2,3-triazoles contributes to their suitability for drug development .
Anticancer Agents
Given the compound’s structural features, it may serve as a lead compound for designing novel anticancer agents. Researchers can explore its interactions with cellular targets, evaluate its cytotoxicity, and optimize its efficacy against specific cancer types. The triazole ring’s presence could enhance selectivity and improve drug delivery .
Antimicrobial Activity
1,2,3-Triazoles have demonstrated antimicrobial properties. Investigating the antibacterial and antifungal effects of this compound could lead to the development of new antibiotics or antifungal agents. Researchers can explore its mechanism of action and assess its potency against various pathogens .
Coordination Chemistry
The presence of the triazole ring allows for coordination with metal ions. Researchers can explore the complexation behavior of this compound with different metals. Such coordination complexes may find applications in catalysis, materials science, or bioinorganic chemistry .
Click Chemistry and Bioconjugation
1,2,3-Triazoles are commonly synthesized through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition. Researchers can use this compound as a building block for bioconjugation reactions. By attaching functional groups to the triazole, they can create bioactive molecules, probes, or imaging agents .
Materials Science
The compound’s unique structure makes it interesting for materials science applications. Researchers can explore its use in organic electronics, sensors, or as a component in supramolecular assemblies. The triazole ring’s stability and electronic properties contribute to its potential in these areas .
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-12-20-22-23(13)17-8-4-16(5-9-17)19(24)21-14(2)15-6-10-18(25-3)11-7-15/h4-12,14H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWCFPWRBDEJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)

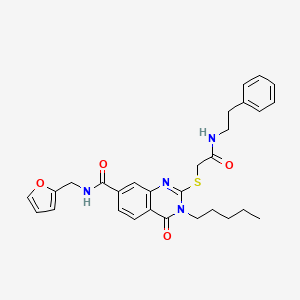

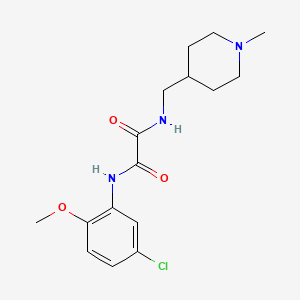
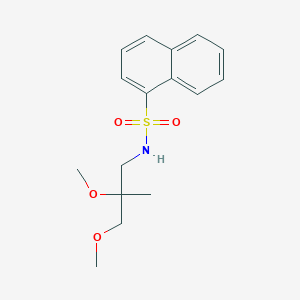
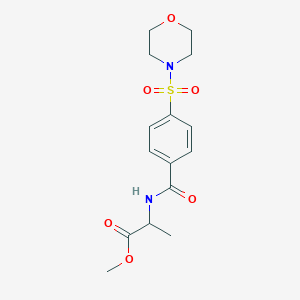
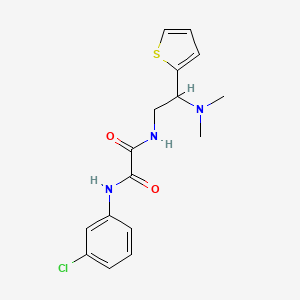
![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)
![N-[2-[[4-(2,2-Dimethylpropyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2559807.png)
![2-[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]acetic acid;hydrochloride](/img/structure/B2559808.png)
![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)